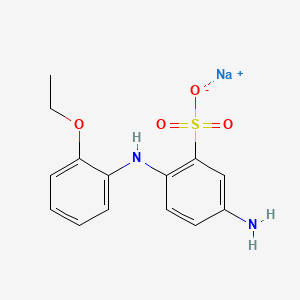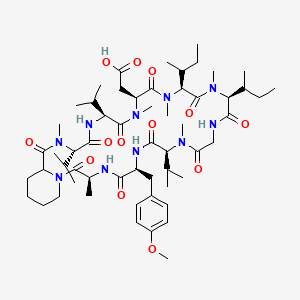
Benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt is a chemical compound with a complex structure. It is a derivative of benzenesulfonic acid and is characterized by the presence of an amino group and an ethoxyphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt can be achieved through several methods. One common method involves the reaction of o-dichlorobenzene with 96% sulfuric acid, followed by baking the resulting sulfate . Another method involves the reaction of phenetidine with oleum . These reactions typically require controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as halogens or alkylating agents. The conditions for these reactions vary, but they often require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
Benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential as an inhibitor of human neutrophil elastase, which is relevant for the treatment of conditions like acute respiratory distress syndrome . In medicine, it is explored for its potential therapeutic effects and as a component in drug formulations. In industry, it is used in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins . This inhibition can help regulate inflammation and reduce tissue damage in conditions like acute respiratory distress syndrome.
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt can be compared with other similar compounds, such as other benzenesulfonic acid derivatives. These compounds may share similar chemical properties but differ in their specific functional groups and applications. For example, 5-amino-2-nitrobenzoic acid is another benzenesulfonic acid derivative with distinct chemical properties and uses
Conclusion
This compound is a versatile compound with significant scientific research applications Its unique chemical properties make it valuable in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
75199-02-9 |
|---|---|
Formule moléculaire |
C14H15N2NaO4S |
Poids moléculaire |
330.34 g/mol |
Nom IUPAC |
sodium;5-amino-2-(2-ethoxyanilino)benzenesulfonate |
InChI |
InChI=1S/C14H16N2O4S.Na/c1-2-20-13-6-4-3-5-11(13)16-12-8-7-10(15)9-14(12)21(17,18)19;/h3-9,16H,2,15H2,1H3,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
MLSWBWCWVIVBTJ-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=CC=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)


![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone](/img/structure/B12752892.png)










